
3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in scientific research due to its potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. It has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea have been studied in vitro and in vivo. It has been reported to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of fungi and viruses. In animal studies, it has been reported to improve cognitive function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea is its broad-spectrum activity against various diseases. It has also been reported to have low toxicity and high selectivity towards target cells. However, its limited solubility in water and some organic solvents can pose a challenge in its use in lab experiments. Its stability and shelf-life can also be affected by exposure to light and air.
Direcciones Futuras
The potential applications of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea in various fields of medicine and biotechnology make it a promising candidate for further research. Some of the future directions that can be explored include:
1. Development of novel synthetic routes and purification techniques to enhance the yield and purity of the product.
2. Investigation of the mechanism of action of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea at the molecular level.
3. Evaluation of the efficacy and safety of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea in clinical trials.
4. Development of drug delivery systems to enhance the solubility and bioavailability of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea.
5. Exploration of the potential applications of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea in agriculture and food industry.
Conclusion:
In conclusion, 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea is a promising chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea in various fields of medicine and biotechnology.
Métodos De Síntesis
The synthesis of 3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea involves the reaction of cyclopropylamine with naphthalen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be enhanced by using suitable solvents and purification techniques.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
3-cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-18(16(19)17-15-8-9-15)11-12-6-7-13-4-2-3-5-14(13)10-12/h2-7,10,15H,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFKSKPQZJXSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2C=C1)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-methyl-1-(naphthalen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

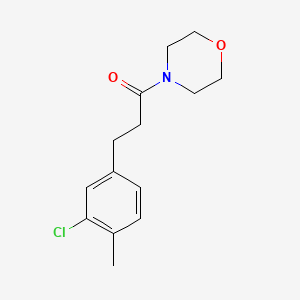
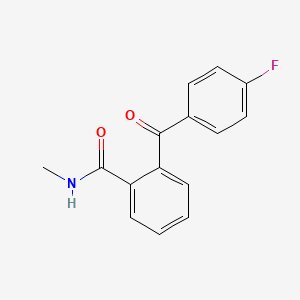

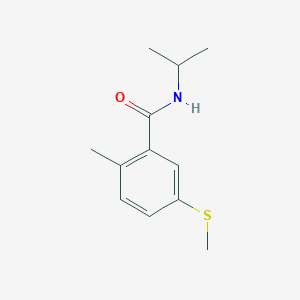

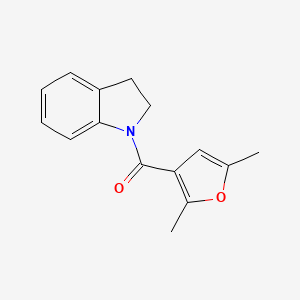

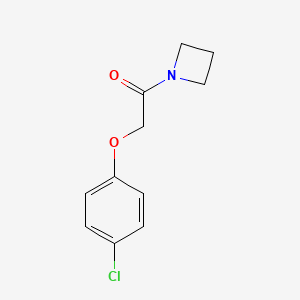
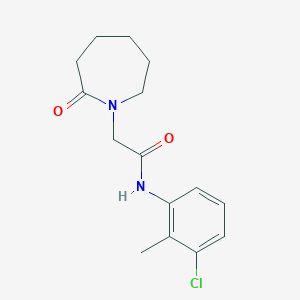

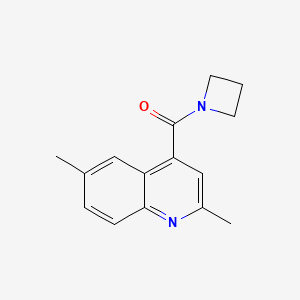


![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)